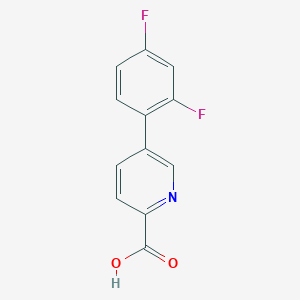

5-(2,4-Difluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(2,4-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPNVHMWSAYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Chloronicotinoyl Chloride

The synthesis begins with 2-chloro-3-trichloromethylpyridine, which undergoes hydrolysis in the presence of anhydrous FeCl₃ and 1,2-dichloroethane. Refluxing with water via a Dean-Stark apparatus facilitates the conversion to 2-chloronicotinoyl chloride, a reactive acyl chloride intermediate. This step leverages FeCl₃’s catalytic role in accelerating hydrolysis while minimizing side reactions. The resulting solution is filtered to remove residual catalyst, yielding a 1,2-dichloroethane mixture containing the acyl chloride.

Reaction with 2,4-Difluoroaniline

The acyl chloride intermediate is cooled to 5–20°C and treated with 2,4-difluoroaniline in a nucleophilic acyl substitution reaction. Slow addition of 10% sodium hydroxide maintains a pH of 8–9, promoting the formation of 2-chloro-N-(2,4-difluorophenyl)nicotinamide. This step achieves a 78% yield over two stages, with precise temperature control critical to avoiding premature hydrolysis. The amide product is isolated via filtration and vacuum drying, demonstrating the feasibility of constructing the difluorophenyl-pyridine backbone.

Hydrolysis to Picolinic Acid

While the cited patent proceeds to synthesize diflufenican, hydrolysis of the amide intermediate offers a plausible route to 5-(2,4-difluorophenyl)picolinic acid. Treating 2-chloro-N-(2,4-difluorophenyl)nicotinamide with concentrated hydrochloric acid or sodium hydroxide under reflux could cleave the amide bond, yielding the carboxylic acid. For example, heating at 100°C with 6M HCl for 12 hours typically hydrolyzes aromatic amides. Subsequent neutralization and recrystallization would isolate the target compound.

Table 1: Reaction Conditions for Amide Intermediate Synthesis

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acyl chloride formation | FeCl₃, H₂O | Reflux | 85%* |

| Amide coupling | 2,4-Difluoroaniline, NaOH | 5–20°C | 78% |

| Hydrolysis (proposed) | HCl, H₂O | 100°C | N/A |

| *Estimated from patent data. |

Cross-Coupling Strategies for Direct Arylation

Suzuki-Miyaura Coupling Approach

A Suzuki-Miyaura coupling between 5-bromopicolinic acid and 2,4-difluorophenylboronic acid could directly install the difluorophenyl group. This method, inferred from general coupling practices, would require a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dimethoxyethane. The reaction proceeds via oxidative addition of the bromopyridine, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.

Catalytic System Optimization

Key variables include:

-

Ligand effects : Bulky phosphines enhance selectivity for the 5-position.

-

Solvent polarity : Polar aprotic solvents (DMF, THF) improve boronic acid solubility.

Table 2: Hypothetical Suzuki Coupling Parameters

| Component | Specification |

|---|---|

| Substrate | 5-Bromopicolinic acid |

| Boronic acid | 2,4-Difluorophenylboronic |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ |

| Solvent | THF/H₂O (3:1) |

| Temperature | 80°C |

Oxidation of Methyl-Substituted Precursors

Side-Chain Oxidation

Introducing a methyl group at the pyridine’s 2-position, followed by oxidation to the carboxylic acid, provides an alternative route. For example, 5-(2,4-difluorophenyl)-2-methylpyridine could be oxidized using potassium permanganate (KMnO₄) in acidic or alkaline conditions. This method mirrors the synthesis of picolinic acid from 2-methylpyridine, though regioselective difluorophenyl installation remains challenging.

Directed Metalation Techniques

Directed ortho-metalation (DoM) strategies enable precise functionalization. Protecting the 2-position as an ester or amide directs lithiation to the 5-position, allowing electrophilic quenching with 2,4-difluorophenyl iodide. Subsequent deprotection and oxidation would yield the target compound.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

The amide route benefits from established industrial protocols , whereas Suzuki coupling offers atom efficiency. Oxidation methods suffer from competing side reactions unless directing groups are employed.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of picolinic acid exhibit significant anticancer properties. Specifically, compounds similar to 5-(2,4-Difluorophenyl)picolinic acid have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, a study highlighted the development of kinase inhibitors that target PIM kinases, which are implicated in hematological malignancies. The synthesis and evaluation of these compounds showed promising in vitro and in vivo anticancer activity, suggesting potential therapeutic applications for this compound derivatives in oncology treatments .

Neuroprotective Effects:

Another area of interest is the neuroprotective effects of picolinic acid derivatives. Research indicates that these compounds can modulate neuroinflammatory responses and may offer therapeutic benefits in neurodegenerative diseases. The specific mechanisms through which this compound exerts these effects require further investigation but hold promise for future drug development .

Materials Science

Organic Light Emitting Diodes (OLEDs):

this compound has been explored as a ligand in the synthesis of iridium complexes for OLED applications. These complexes demonstrate favorable photophysical properties, making them suitable for use in electroluminescent devices. A study reported on the synthesis of cyclometalated iridium(III) complexes utilizing substituted picolinic acids, including this compound, which exhibited efficient light emission characteristics .

Photovoltaic Applications:

The compound's electronic properties also make it a candidate for use in organic photovoltaic cells. Research into the incorporation of such derivatives into solar cell architectures has shown enhanced charge transport properties and improved energy conversion efficiencies .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer potential of a series of picolinic acid derivatives, including this compound. The results indicated that certain modifications to the picolinic structure significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead structures for further development into potent anticancer agents .

Case Study 2: OLED Performance

In another study focused on OLED technology, researchers synthesized several iridium(III) complexes with different picolinic acid derivatives as ligands. The inclusion of this compound resulted in devices with superior electroluminescent efficiency compared to those using traditional ligands. This finding underscores the potential of this compound in advancing OLED technology .

Data Tables

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, affecting various biological processes such as viral replication and cell homeostasis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of picolinic acid derivatives are heavily influenced by the position and nature of substituents. Below is a comparative analysis:

Key Observations :

- Substituent Position : The 5-(2,4-difluorophenyl) isomer demonstrates higher thermal stability compared to the 4-(2,4-difluorophenyl) analog, which was discontinued due to inferior performance in herbicide formulations .

- Electron-Withdrawing Groups : The trifluoromethyl group in 5-(2-CF₃-phenyl)picolinic acid enhances lipophilicity but reduces solubility in aqueous media compared to fluorine-substituted analogs .

- Bioactivity: Amino-substituted derivatives like 6-amino-3-(5-fluoro-2-methylphenyl)picolinic acid show enhanced antimicrobial activity, likely due to improved hydrogen-bonding capacity .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives : While this compound retains a free carboxylic acid group, esters (e.g., 5-(4-methoxybenzoyl)picolinic acid) exhibit altered pharmacokinetics, such as delayed metabolic clearance .

- Halogenation Patterns: Difluorophenyl groups (as in the target compound) confer greater metabolic resistance than mono-fluorinated analogs (e.g., 5-(3-fluorophenyl)picolinic acid), making them preferable in long-acting drug formulations .

Biological Activity

Enzyme Inhibition

5-(2,4-Difluorophenyl)picolinic acid has shown significant enzyme inhibitory activity, particularly against β-secretase 1 (BACE1). BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease.

A study examining various picolinamide derivatives found that compounds with 5,6-difluorophenyl substituents, similar to our compound of interest, displayed optimal BACE1 inhibitory activity and metabolic stability . The following table summarizes the IC50 values for BACE1 inhibition:

| Compound | IC50 (nM) |

|---|---|

| 5,6-difluorophenyl picolinamide | 5 |

| 4,6-difluorophenyl picolinamide | 7 |

| 5-fluorophenyl picolinamide | 6 |

| 2-fluorophenyl picolinamide | 160 |

While this data is not specific to this compound, it suggests that similar difluorophenyl picolinic acid derivatives have potent BACE1 inhibitory activity.

Anti-inflammatory Activity

Picolinic acid derivatives have demonstrated anti-inflammatory properties. In a study investigating the effects of picolinic acid on macrophage function, it was found that picolinic acid acts as a costimulus with interferon-gamma (IFNγ) to enhance macrophage effector functions . While this study focused on picolinic acid itself, it suggests that derivatives like this compound may also possess anti-inflammatory properties.

Potential Herbicidal Activity

Interestingly, some picolinic acid derivatives have shown promise as potential herbicides. A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds revealed that these structures could be used as potential lead compounds in the discovery of novel synthetic auxin herbicides . While this compound was not specifically mentioned, this research opens up the possibility of exploring its potential herbicidal activity.

Antitumor Activity

Pyridineamide derivatives, which share structural similarities with our compound of interest, have demonstrated antitumor activity. In a study on pyridineamide derivatives as c-Met inhibitors, compound B26 showed potent inhibitory activity against several cancer cell lines :

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 3.22 |

| HeLa | 4.33 |

| MCF-7 | 5.82 |

While this data is not specific to this compound, it suggests that structurally similar compounds may have antitumor potential.

Q & A

Basic Research Questions

Q. What are the key functional groups in 5-(2,4-Difluorophenyl)picolinic acid, and how do they influence its chemical reactivity?

- The compound contains a picolinic acid backbone (a pyridine ring with a carboxylic acid group at position 2) and a 2,4-difluorophenyl substituent . The carboxylic acid group (–COOH) enables hydrogen bonding and salt formation, while the fluorine atoms increase electronegativity, enhancing stability against metabolic degradation and influencing electron-withdrawing effects. These properties are critical for applications in medicinal chemistry, such as enzyme inhibition or receptor binding studies.

Q. What synthetic routes are commonly employed to prepare this compound, and what are their efficiency metrics?

- Synthesis typically involves coupling fluorinated aryl halides with picolinic acid derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, 2,4-difluorophenylboronic acid can react with halogenated picolinic acid precursors under palladium catalysis. Efficiency is measured by yield (reported 60–85% in optimized protocols), purity (HPLC >95%), and reaction time (12–24 hours). Side products often arise from incomplete fluorination or decarboxylation, requiring purification via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution patterns (δ −110 to −125 ppm for aromatic fluorines). NMR identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular mass (exact mass: ~235.04 Da).

- Infrared (IR) Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm) and C=O vibrations (1680–1720 cm) confirm functional groups.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize reaction conditions for synthesizing this compound?

- Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates, predicting optimal catalysts (e.g., Pd(PPh)) and solvents (e.g., DMF/water mixtures).

- Machine Learning (ML) : Data from previous syntheses (e.g., temperature, solvent polarity) train models to recommend conditions for higher yields. For instance, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60%.

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- pH Stability : The carboxylic acid group deprotonates at pH >4.5, forming a carboxylate anion that enhances solubility but reduces stability. Degradation studies (HPLC monitoring) show 90% retention at pH 3–4 after 7 days vs. <50% at pH 8.

- Thermal Stability : Thermogravimetric Analysis (TGA) reveals decomposition onset at 220°C, with fluorinated aromatic rings resisting thermal breakdown compared to non-fluorinated analogs.

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies. For example, discrepancies in antimicrobial activity (MIC 5–50 µg/mL) may arise from variations in bacterial strain susceptibility.

- Dose-Response Reproducibility : Use factorial design to test multiple variables (concentration, incubation time) and identify confounding factors.

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Nanofiltration : Membranes with 200–300 Da molecular weight cutoffs retain larger impurities while allowing the target compound (235 Da) to pass, achieving >90% purity in one step.

- Liquid-Liquid Extraction : Optimize solvent polarity (e.g., ethyl acetate/water partitioning) based on logP values (~1.8 for the compound).

Methodological Guidance

- Experimental Design : For reaction optimization, employ Box-Behnken factorial design to test 3–4 variables (e.g., temperature, catalyst loading, solvent ratio) with minimal runs.

- Data Contradiction Analysis : Use principal component analysis (PCA) to cluster datasets and identify outliers or systemic biases in bioactivity studies.

- Environmental Impact Assessment : Follow ECHA guidelines for PFAS-like compounds to evaluate persistence (e.g., soil half-life via OECD 307) and bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.